ACHP

Descripción

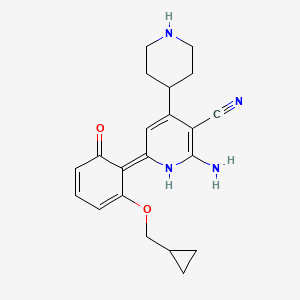

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVFBWXIOCLHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025613 | |

| Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1844858-31-6 | |

| Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ACHP: A Potent IKKβ Inhibitor for Modulating the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile (ACHP), a potent and selective inhibitor of IκB kinase β (IKKβ). It details this compound's mechanism of action within the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, presents its inhibitory activity through structured quantitative data, outlines detailed experimental protocols for its characterization, and illustrates key concepts with signaling pathway and workflow diagrams.

Introduction to the NF-κB Pathway and IKKβ Inhibition

The NF-κB family of transcription factors plays a pivotal role in regulating a vast array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic diseases, including inflammatory disorders, autoimmune diseases, and cancer.[1][2] The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm through the binding of Inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), is activated.[3] Activated IKKβ phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3] This releases the NF-κB heterodimer (most commonly p65/p50) to translocate into the nucleus and initiate the transcription of target genes.[4]

Given its central role in activating the canonical pathway, IKKβ has emerged as a key therapeutic target for diseases driven by aberrant NF-κB activation.[3] this compound is a small molecule inhibitor that selectively targets the IKK complex, demonstrating potent inhibitory effects that make it a valuable tool for both research and potential therapeutic development.[5][6]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the IKKβ subunit.[3] By binding to the ATP-binding pocket of IKKβ, this compound prevents the kinase from phosphorylating its primary substrate, IκBα. This inhibition effectively halts the downstream signaling cascade. The key consequences of IKKβ inhibition by this compound are:

-

Prevention of IκBα Phosphorylation and Degradation: this compound directly blocks the catalytic activity of IKKβ, leaving IκBα in its unphosphorylated state.[7]

-

Cytoplasmic Sequestration of NF-κB: Since IκBα is not degraded, it remains bound to the NF-κB complex, sequestering it in the cytoplasm.[5]

-

Inhibition of NF-κB Nuclear Translocation: The NF-κB complex cannot move to the nucleus to act as a transcription factor.[5]

-

Downregulation of NF-κB Target Genes: The expression of NF-κB-regulated genes, which include those involved in inflammation (e.g., cytokines), cell survival (e.g., Bcl-2), and proliferation (e.g., Cyclin D1), is suppressed.[4]

The following diagram illustrates the canonical NF-κB pathway and the specific point of intervention by this compound.

Quantitative Data and Selectivity Profile

This compound exhibits high potency for IKKβ with significant selectivity over other kinases. The quantitative inhibitory activities are summarized below.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| IKKβ | 8.5 | [8] |

| IKKα | 250 | [8][9] |

| IKKε | > 20,000 | [3] |

| Syk | > 20,000 | [8] |

| MAPKKK4 (MKK4) | > 20,000 | [8][9] |

| IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

Table 2: Cellular Activity of this compound

| Cell Line / Model | Effect | Concentration | Reference(s) |

| Multiple Myeloma Cells | Induces cell growth arrest and apoptosis | Not specified | [8] |

| Adult T-cell Leukemia (ATL) Cells | Inhibits NF-κB DNA binding | > 1 µM | [10] |

| Human Dermal Fibroblasts | Suppresses TGFβ1-induced collagen synthesis | Not specified | [5] |

| Non-Small Cell Lung Carcinoma (NSCLC) | Inhibits STAT3 signaling | 10 µM | [9] |

| HIV-1 Latently Infected Cells (OM10.1) | Inhibits TNF-α induced p-IκBα | Pretreated for 1 hr | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity and mechanism of this compound.

IKKβ Kinase Assay (In Vitro)

This assay quantifies the catalytic activity of IKKβ and its inhibition by compounds like this compound by measuring the formation of ADP.

Principle: The assay measures the amount of ADP produced from the kinase reaction where IKKβ phosphorylates a substrate peptide using ATP. The ADP is then converted to ATP, which generates a luminescent signal via luciferase. The signal intensity is directly proportional to IKKβ activity.[11]

Materials:

-

Recombinant human IKKβ enzyme

-

IKKtide substrate peptide (e.g., KK-KK-KK-ERLLDDRHDSGLDSMKDEE)[12]

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.4)

-

This compound (or other test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)[12]

-

White 96-well assay plates

Protocol:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1x kinase assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in 1x kinase assay buffer containing a constant percentage of DMSO (e.g., 1%) to create a dose-response curve.

-

Master Mix Preparation: Prepare a master mix containing 1x kinase assay buffer, ATP (at or near its Km for IKKβ, e.g., 10 µM), and the IKKtide substrate.

-

Assay Plate Setup:

-

Add 12.5 µL of the Master Mix to each well.

-

Add 2.5 µL of the diluted this compound or vehicle control (DMSO in buffer) to the appropriate wells.

-

Add 10 µL of 1x kinase assay buffer to "Blank" wells (no enzyme).

-

-

Reaction Initiation: Dilute the IKKβ enzyme to the desired working concentration (e.g., 10 ng/µL) in 1x kinase assay buffer.[12] Initiate the kinase reaction by adding 10 µL of the diluted IKKβ to all wells except the "Blank" wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[11][12]

-

ADP Detection:

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for another 30-45 minutes in the dark.

-

-

Data Acquisition: Read the luminescence on a microplate reader.

-

Data Analysis: Subtract the "Blank" reading from all other values. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot for Phosphorylated IκBα (p-IκBα)

This method is used to detect the levels of phosphorylated IκBα in cell lysates, providing a direct measure of IKKβ activity within a cellular context.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour.[7] Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 1-10 ng/mL), for 15-30 minutes to induce IκBα phosphorylation.[7]

-

Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Denature the proteins by heating at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-p-IκBα Ser32/36) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

-

Final Washing: Repeat the washing step.

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

-

Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like β-actin.[7]

NF-κB Reporter Gene Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple NF-κB binding sites (response elements).[13] When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the reporter gene. The resulting signal (luminescence) is proportional to NF-κB transcriptional activity.

Materials:

-

HCT-116 or 293T cells

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and plates

-

TNF-α or other NF-κB stimulus

-

This compound

-

Luciferase assay system

Protocol:

-

Transfection: Seed cells in a 96-well plate. Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. It is often beneficial to co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

-

Incubation: Allow the cells to recover and express the reporter gene for 24 hours post-transfection.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 30-60 minutes.[7]

-

Stimulation: Add TNF-α (e.g., 5 ng/mL) to the wells to activate the NF-κB pathway.[7] Incubate for an additional 4-6 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Transfer the cell lysate to a white opaque 96-well plate. Add the luciferase substrate and immediately measure the firefly luminescence using a luminometer. If a control plasmid was used, measure its signal as well.

-

Data Analysis: Normalize the firefly luciferase signal to the control (Renilla) signal for each well. Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the EC₅₀ value.

Summary and Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IKKβ. Its ability to effectively block the canonical NF-κB signaling pathway has been demonstrated through robust in vitro and cellular assays.[7][8][10] It has shown significant potential in preclinical models for attenuating inflammation, fibrosis, and cancer cell growth.[4][5][9] The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers utilizing this compound as a tool to investigate NF-κB biology or as a lead compound for developing novel therapeutics targeting the IKKβ/NF-κB axis.

References

- 1. mdpi.com [mdpi.com]

- 2. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]

- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The IκB kinase inhibitor this compound strongly attenuates TGFβ1‐induced myofibroblast formation and collagen synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The IκB kinase inhibitor this compound strongly attenuates TGFβ1-induced myofibroblast formation and collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | IκB Kinase | Tocris Bioscience [tocris.com]

- 9. The IκB Kinase Inhibitor this compound Targets the STAT3 Signaling Pathway in Human Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. NF-κB Reporter Cellular Assay Pack (HCT116) - Ace Therapeutics [acetherapeutics.com]

Foundational Research on ACHP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the compound 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile, commonly known as ACHP. This compound is a potent and selective inhibitor of IκB kinase (IKK), a key enzyme complex in the NF-κB signaling pathway. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action.

Core Mechanism of Action

This compound selectively inhibits the IKK complex, targeting both the IKKα and IKKβ subunits.[1] This inhibition prevents the phosphorylation of IκB, an inhibitory protein bound to the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) complex.[1] Consequently, IκB is not ubiquitinated and degraded, and the NF-κB complex remains sequestered in the cytoplasm, unable to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.[1][2][3][4]

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | Endpoint | Value | Reference |

| IKKβ | Kinase Assay | IC50 | 8.5 nM | |

| IKKα | Kinase Assay | IC50 | 250 nM | |

| IKKγ | Kinase Assay | IC50 | >20 µM | |

| Syk | Kinase Assay | IC50 | >20 µM | |

| MKK4 | Kinase Assay | IC50 | >20 µM | |

| U266 (Multiple Myeloma) | Cell Growth Assay | IC50 | 18.3 µM | |

| NCU-MM-2 (Multiple Myeloma) | Cell Growth Assay | IC50 | 27.6 µM | |

| ILKM2 (Multiple Myeloma) | Cell Growth Assay | IC50 | 34.6 µM | |

| BJAB (B cell lymphoma) | Cell Growth Assay | IC50 | 17.6 µM | |

| U266 (TNF-α induced) | NF-κB Activation | - | 0.1 µM (prevents) | |

| OM10.1 (HIV-1 latently infected) | HIV-1 Replication | EC50 | 0.56 µM | |

| U266 | IκBα Phosphorylation | IC50 | 1.0 µM | [5] |

| U266 | p65 Phosphorylation | IC50 | 7.6 µM | [5] |

Table 2: In Vivo Activity of this compound

| Animal Model | Condition | Administration | Dose | Effect | Reference |

| Mouse | Phorbol 12-myristate 13-acetate (PMA)-induced skin inflammation | Topical | 5 mg/kg | Prevents skin inflammation | |

| Mouse | Imiquimod-induced skin inflammation | Topical | 5 mg/kg | Prevents skin inflammation and reduces cytokine/chemokine expression | |

| Mouse | UV light-induced skin erythema | Topical | 5 mg/kg | Prevents skin erythema | |

| Mouse | 7,12-dimethyl benzanthracene-induced tumors | Topical | 5 mg/kg | Reduces tumor incidence by 50% |

Key Experimental Protocols

Detailed methodologies for key experiments cited in the foundational research of this compound are provided below.

IKKβ Inhibition Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on the IKKβ enzyme.

Materials:

-

Recombinant active IKKβ

-

GST-IκBα (substrate)

-

This compound (or other test compounds)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 8 mM MOPS-NaOH, pH 7.0, 200 μM EDTA, 15 mM MgCl2)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a reaction tube, incubate the test compound with recombinant IKKβ (e.g., 20-40 ng) for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a cocktail containing MgCl2, ATP, GST-IκBα (substrate), and [γ-32P]ATP.

-

Allow the reaction to proceed at 30°C for a predetermined time within the linear range of the enzyme (e.g., 15 minutes).

-

Terminate the reaction by spotting a small volume of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporation of 32P into the GST-IκBα substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value.[6]

Cell Growth Inhibition Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

U266, NCU-MM-2, or other relevant cell lines

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 103 cells/well) and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µmol/L) for a specified duration (e.g., 3 days).[7]

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each this compound concentration compared to the untreated control and determine the IC50 value.[5]

Immunoblotting for Phospho-IκBα and Phospho-p65

Objective: To determine the effect of this compound on the phosphorylation of IκBα and the p65 subunit of NF-κB.

Materials:

-

U266 cells

-

This compound

-

Lysis buffer

-

Primary antibodies (anti-phospho-IκBα, anti-phospho-p65, anti-IκBα, anti-p65, anti-β-actin)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Culture U266 cells and treat with various concentrations of this compound (e.g., 0-50 µmol/L) for a specified time (e.g., 20 minutes).[5]

-

Harvest the cells and prepare cytoplasmic or whole-cell extracts using an appropriate lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane and then incubate with primary antibodies against phospho-IκBα, phospho-p65, and total IκBα, p65, and a loading control like β-actin.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Analyze the band intensities to determine the dose-dependent inhibition of IκBα and p65 phosphorylation by this compound.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.

References

- 1. This compound inhibition of NFâ²B pathway | BioRender Science Templates [biorender.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to ACHP (CAS Number 406208-42-2)

For Researchers, Scientists, and Drug Development Professionals

Core Properties of ACHP

This compound, with the CAS number 406208-42-2, is a potent and selective small molecule inhibitor of IκB kinase (IKK), playing a crucial role in the modulation of inflammatory and oncogenic signaling pathways. This technical guide provides a comprehensive overview of its fundamental properties, biological activity, and the experimental protocols utilized in its characterization.

Physicochemical Properties

This compound is a complex heterocyclic molecule with the following IUPAC name: 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 406208-42-2 | [1] |

| Molecular Formula | C₂₁H₂₄N₄O₂ | [1] |

| Molecular Weight | 364.4 g/mol | [1] |

| IUPAC Name | 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile | [1] |

| Synonyms | IKK-2 Inhibitor VIII | [2] |

| Purity | ≥97% (HPLC) | |

| Solubility | DMSO: 20 mM | [1] |

| Storage | Store at -20°C | |

| Physical Form | Solid | [1] |

| Melting Point | Undetermined | [3] |

| Boiling Point | Undetermined | [3] |

Biological Activity

This compound is a well-characterized inhibitor of IκB kinase (IKK), a key enzyme complex in the NF-κB signaling cascade. It also exhibits inhibitory activity against the STAT3 signaling pathway.

| Target | IC₅₀ | Source |

| IKKβ | 8.5 nM | [1] |

| IKKα | 250 nM | [1] |

| IKKγ, Syk, MKK4 | >20 µM | [1] |

Key Biological Effects:

-

Inhibition of NF-κB Pathway: this compound prevents the phosphorylation of IκBα, which leads to the inhibition of NF-κB activation and its subsequent translocation to the nucleus. This has been demonstrated to induce cell growth arrest and apoptosis in multiple myeloma cell lines.[1]

-

Inhibition of STAT3 Signaling: this compound has been shown to abrogate the STAT3 signaling pathway in non-small cell lung carcinoma (NSCLC) cells. It reduces the phosphorylation of STAT3 at Tyr705, leading to decreased nuclear translocation and DNA binding ability.[4]

-

Antifibrotic Properties: this compound can block TGFβ1-induced nuclear translocation of RelA and Smad2/3, suggesting its potential in treating fibrotic diseases.[5]

-

Anti-inflammatory Activity: Topical administration of this compound has been shown to prevent skin inflammation in mouse models.[1]

-

Antiviral Activity: this compound prevents HIV-1 replication induced by TNF-α.[1]

Signaling Pathways

This compound primarily exerts its effects through the inhibition of the NF-κB and STAT3 signaling pathways.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of non-small cell lung carcinoma (NSCLC) cells.[4]

Workflow:

References

- 1. This compound Hydrochloride | IκB/IKK | TargetMol [targetmol.com]

- 2. NB-64-11390-1mg | this compound [406208-42-2] Clinisciences [clinisciences.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. The IκB Kinase Inhibitor this compound Targets the STAT3 Signaling Pathway in Human Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The IκB kinase inhibitor this compound strongly attenuates TGFβ1‐induced myofibroblast formation and collagen synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Targets of ACHP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHP, or 2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile, is a potent small molecule inhibitor with significant implications for cellular signaling pathways involved in inflammation and oncology. Initially identified as a selective inhibitor of IκB kinase (IKK), subsequent research has revealed its broader impact on other critical cellular cascades, notably the STAT3 signaling pathway. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected pathways and experimental workflows.

Core Cellular Targets and Pathway Inhibition

This compound primarily exerts its effects through the inhibition of key kinases involved in two major signaling pathways: the NF-κB pathway and the STAT3 pathway.

The NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central regulator of immune and inflammatory responses, cell proliferation, and survival. The activation of this pathway is tightly controlled by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (NEMO). This compound has been demonstrated to be a potent inhibitor of the catalytic subunits of the IKK complex.

Quantitative Data: this compound Inhibition of IKK and NF-κB-Dependent Cell Growth

| Target | Parameter | Value | Cell Line | Reference |

| IKKβ | IC50 | 8.5 nM | Enzyme Assay | [1] |

| IKKα | IC50 | 250 nM | Enzyme Assay | [1] |

| IKK3 | IC50 | >20 µM | Enzyme Assay | [1] |

| Syk | IC50 | >20 µM | Enzyme Assay | [1] |

| MKK4 | IC50 | >20 µM | Enzyme Assay | [1] |

| Cell Growth | IC50 | 18 - 35 µM | Multiple Myeloma | [2] |

Signaling Pathway Diagram: this compound Inhibition of the Canonical NF-κB Pathway

Caption: this compound inhibits the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival. Aberrant STAT3 activation is a hallmark of many cancers, including non-small cell lung carcinoma (NSCLC). This compound has been shown to inhibit the STAT3 signaling pathway, contributing to its anti-cancer properties.[1]

Quantitative Data: this compound Effect on Cell Viability in NSCLC

| Cell Line | Parameter | 5 µM this compound | 10 µM this compound | 20 µM this compound | 30 µM this compound | Reference |

| A549 | % Viability | 77% | 64% | 47% | 34% | [1] |

| H1299 | % Viability | 79% | 69% | 54% | 44% | [1] |

Signaling Pathway Diagram: this compound Inhibition of the STAT3 Pathway

Caption: this compound inhibits upstream kinases like JAK, leading to reduced STAT3 phosphorylation and activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

IKK Kinase Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against IKKβ.

-

Reagents: Recombinant IKKβ, IκBα substrate (e.g., GST-IκBα), ATP, [γ-³²P]ATP, kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT), this compound at various concentrations.

-

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, IκBα substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding recombinant IKKβ and a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated IκBα by autoradiography.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

-

Cell Viability (MTT) Assay

This protocol is based on the methodology used to assess the effect of this compound on the viability of NSCLC cells.[1]

-

Cell Lines: A549, H1299, HEL 299.

-

Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, Thiazolyl Blue Tetrazolium Bromide (MTT) solution (2 mg/mL), lysis buffer (20% SDS, 50% dimethylformamide).

-

Procedure:

-

Seed cells (5 x 10³ cells/well) in 96-well plates and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 30 µM) for 24 hours.

-

Add MTT solution to each well and incubate for 2 hours.

-

Add lysis buffer to solubilize the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for determining cell viability after this compound treatment using the MTT assay.

Western Blot for Phosphorylated STAT3

This protocol details the detection of phosphorylated STAT3 (Tyr705) in A549 cells treated with this compound.[1]

-

Cell Line: A549.

-

Reagents: this compound (10 µM), cell lysis buffer, protein assay reagent, primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin), HRP-conjugated secondary antibody, chemiluminescence substrate.

-

Procedure:

-

Treat A549 cells with 10 µM this compound for 4 hours.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Use β-actin as a loading control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a general protocol for assessing apoptosis induced by this compound in NSCLC cells.

-

Cell Lines: A549, H1299.

-

Reagents: this compound (10 µM), Annexin V-FITC, Propidium Iodide (PI), binding buffer.

-

Procedure:

-

Treat cells with 10 µM this compound for 24 and 36 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

-

Logical Relationship: Apoptosis Detection by Flow Cytometry

Caption: Quadrant analysis for apoptosis detection using Annexin V and Propidium Iodide staining.

Conclusion

This compound is a dual-pathway inhibitor targeting both the NF-κB and STAT3 signaling cascades. Its potent inhibition of IKKβ and subsequent effects on the STAT3 pathway underscore its therapeutic potential in inflammatory diseases and cancer. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this compound.

References

Unraveling the Identity and Biological Role of ACHP in Inflammation and Immunity: A Case of Mistaken Identity and a Scarcity of Data

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the role of ACHP in inflammation and the immune response may be met with a significant challenge: a lack of specific, targeted research on a compound with this designation for therapeutic immunomodulation. Initial investigations into "this compound" often lead to a common chemotherapy regimen, A+CHP (Brentuximab vedotin plus Cyclophosphamide, Doxorubicin, and Prednisone), used in the treatment of T-cell lymphomas. While this regimen has profound immunological implications, it is a combination therapy, and its effects cannot be attributed to a single entity designated "this compound."

A more specific chemical name, 2-amino-5-chloro-N,3-dimethylbenzamide, has been associated with the "this compound" acronym in some contexts. However, a thorough review of available scientific literature reveals that this compound is not documented as a modulator of inflammatory or immune pathways for therapeutic purposes. Instead, its primary role is that of a chemical intermediate.

2-Amino-5-chloro-N,3-dimethylbenzamide: An Industrial Intermediate with Noted Toxicity

Available data identifies 2-amino-5-chloro-N,3-dimethylbenzamide as a key intermediate in the synthesis of pesticides and pharmaceuticals.[1][2][3] Its biological effects in a controlled, therapeutic context are not described in the current body of scientific literature.

The most significant health-related information available for this compound comes from a case series of occupational poisoning. This report highlights a distinct toxicity profile, which can induce an inflammatory response as a result of exposure, rather than a controlled immunomodulatory effect.

Clinical Characteristics of Poisoning:

A 2023 observational study detailed the clinical course of four patients with occupational poisoning by 2-amino-5-chloro-N,3-dimethylbenzamide. The study concluded that the chemical can enter the body through inhalation and skin contact.[1] The poisoning presents a predictable clinical evolution with the following phases:

-

Latency Phase

-

Rash Phase

-

Fever Phase

-

Organic Damage Phase

-

Recovery Phase

Rash and fever were identified as important early symptoms that may predict subsequent organ injury.[1] The primary organ affected was the liver, with poisoning leading to severe liver injury and, in some cases, the necessity of a liver transplant. The study suggested that the mechanism of liver injury may be linked to abnormal mitochondrial function and mitophagy.[1] Other organ systems, including the kidneys, myocardium, and microcirculation, were also affected.[1]

This toxicological profile underscores the potential for 2-amino-5-chloro-N,3-dimethylbenzamide to induce a harmful inflammatory cascade upon exposure, but it does not provide evidence of a therapeutic role in modulating the immune response.

Lack of Data on Mechanism of Action in Immunity and Inflammation

Currently, there are no publicly available studies that delineate a mechanism of action for 2-amino-5-chloro-N,3-dimethylbenzamide in specific inflammatory or immune signaling pathways, such as NF-κB or MAPK pathways. Consequently, there is no quantitative data on its effects on cytokine and chemokine production, immune cell proliferation, or other key immunological metrics. The absence of such data means that no signaling pathway diagrams, experimental protocols, or structured data tables can be generated to describe its role in this context.

References

- 1. Severe liver injury and clinical characteristics of occupational exposure to 2-amino-5-chloro-N,3-dimethylbenzamide: A case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. Studies on the Synthetic Process of 2-Amino-5-chloro-N, 3-dimethylbenzamide and Ethyl 2-Methylacetoacetate - Dissertation [m.dissertationtopic.net]

The Initial Discovery and Synthesis of ACHP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHP, or 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile, is a potent and selective inhibitor of IκB kinase β (IKK-β). This technical guide provides a comprehensive overview of the initial discovery and synthesis of this compound, presenting key data, detailed experimental protocols, and visualizations of the synthetic pathway and its associated signaling cascade.

Core Data Summary

The following table summarizes the key quantitative data for the this compound compound, highlighting its inhibitory activity and pharmacokinetic properties.

| Parameter | Value | Reference |

| IKK-β IC50 | 8.5 nM | [1][2] |

| IKK-α IC50 | 250 nM | [1][2] |

| Cellular Activity (A549 cells) IC50 | 40 nM | [1] |

| Aqueous Solubility (pH 7.4) | 0.12 mg/mL | [1] |

| Caco-2 Permeability (Papp) | 62.3 x 10-7 cm/s | [1] |

| Oral Bioavailability (Mice) | 16% | [1] |

| Oral Bioavailability (Rats) | 60% | [1] |

Experimental Protocols

The initial synthesis of this compound was reported by Murata et al. in 2004. The protocol involves a multi-step process, which is detailed below.

Synthesis of 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile (this compound)

A detailed experimental protocol for the synthesis of this compound is not publicly available in the provided search results. The key reference, Murata, T., et al. Bioorganic & Medicinal Chemistry Letters 14 (2004) 4019–4022, would contain the specific reaction conditions, reagents, and purification methods. However, based on general synthetic strategies for similar pyridine derivatives, a plausible synthetic route can be outlined.

General Caution: The following is a generalized procedure and should be adapted based on the specific details in the original publication. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of the Pyridine Core

The synthesis of the central 2-aminopyridine-3-carbonitrile core likely involves a multi-component reaction. A common method is the Guareschi-Thorpe reaction or a variation thereof, which typically involves the condensation of a β-ketoester or a related active methylene compound with an α,β-unsaturated nitrile in the presence of a base.

Step 2: Functionalization of the Pyridine Ring

Subsequent steps would involve the introduction of the 2-(cyclopropylmethoxy)-6-hydroxyphenyl and the 4-piperidinyl moieties onto the pyridine core. This could be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, for the introduction of the aryl group, and a nucleophilic aromatic substitution or another cross-coupling reaction for the piperidinyl group.

Step 3: Final Deprotection and Purification

The synthesis would likely involve the use of protecting groups, particularly for the hydroxyl and amino functionalities. The final step would be the deprotection of these groups to yield the active this compound compound. Purification would typically be performed using column chromatography or recrystallization to obtain the final product with high purity.

Visualizations

This compound Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for this compound based on common organic synthesis strategies for this class of compounds.

Caption: A generalized workflow for the synthesis of the this compound compound.

IKK-β Signaling Pathway and Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the IKK-β subunit, a key component of the NF-κB signaling pathway. The diagram below illustrates this pathway and the point of intervention by this compound.

Caption: The IKK-β/NF-κB signaling pathway and the inhibitory action of this compound.

References

- 1. The IκB Kinase Inhibitor this compound Targets the STAT3 Signaling Pathway in Human Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The IκB kinase inhibitor this compound strongly attenuates TGFβ1‐induced myofibroblast formation and collagen synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of ACHP as a STAT3 Inhibitor in Oncology: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in pathways driving tumorigenesis. Its constitutive activation is a hallmark of numerous malignancies, promoting cell proliferation, survival, invasion, and angiogenesis. A promising small molecule inhibitor, 2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile, hereafter referred to as ACHP, has been identified as a potent and selective inhibitor of the STAT3 signaling pathway. This technical guide provides a comprehensive review of the existing preclinical research on this compound, focusing on its mechanism of action, quantitative anti-cancer effects, and detailed experimental protocols for its investigation.

Chemical Structure of this compound

The chemical structure of this compound is characterized by a piperidinyl nicotinonitrile core.

Mechanism of Action: Targeting the STAT3 Signaling Cascade

This compound has been identified as a selective inhibitor of the IκB kinase (IKK) family and a potent inhibitor of the STAT3 signaling pathway. Its primary mechanism of action involves the suppression of STAT3 phosphorylation at the critical tyrosine 705 residue (Tyr705). This phosphorylation event is essential for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of a wide array of genes involved in cancer progression.

By inhibiting STAT3 phosphorylation, this compound effectively abrogates the downstream effects of STAT3 activation. This includes the reduced expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin, ultimately leading to the induction of apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the constitutive activation of upstream kinases that phosphorylate STAT3, including JAK1, JAK2, and Src.

This compound in Cancer Research: A Focus on Preclinical Findings

Non-Small Cell Lung Cancer (NSCLC)

The most comprehensive research on this compound's anti-cancer effects has been conducted in the context of non-small cell lung cancer (NSCLC). Studies have demonstrated that this compound exhibits significant cytotoxic effects on various NSCLC cell lines. It has been shown to decrease cell viability, inhibit cell proliferation, and induce apoptosis. The mechanism underlying these effects is the targeted inhibition of the STAT3 signaling pathway, as evidenced by reduced STAT3 phosphorylation, decreased nuclear translocation of STAT3, and diminished STAT3 DNA binding ability.

Breast Cancer

While research is less extensive than in NSCLC, preliminary studies on various 2-amino-4,6-diphenylnicotinonitrile derivatives, a class of compounds to which this compound belongs, have shown cytotoxic effects against breast cancer cell lines, including MCF-7 and MDA-MB-231. This suggests that this compound and related compounds may hold therapeutic potential for breast cancer.

Quantitative Data Summary

The following tables summarize the currently available quantitative data on the anti-cancer effects of this compound and related nicotinonitrile derivatives.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 10 µM | 24 | MTT | |

| H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 10 µM | 24 | MTT | |

| HEL 299 | Lung Fibroblast (Normal) | Higher than cancer cell lines | 24 | MTT |

Table 1: Cytotoxicity of this compound in Various Cell Lines

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature on this compound. These protocols are intended to provide a foundation for the replication and further investigation of this compound's effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., A549, H1299) in 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for STAT3 Phosphorylation

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

-

Nuclear Extract Preparation: Prepare nuclear extracts from this compound-treated and untreated cells.

-

Binding Reaction: Incubate the nuclear extracts with a 32P-labeled double-stranded STAT3 consensus oligonucleotide probe.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Autoradiography: Dry the gel and expose it to X-ray film to visualize the bands.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits the STAT3 signaling pathway.

Caption: Workflow for evaluating this compound's anti-cancer effects.

Methodological & Application

Application Notes and Protocols for ACHP in Cell Culture Experiments

Introduction

ACHP, also known as IKK-2 Inhibitor VIII, is a potent and highly selective inhibitor of the IκB kinase β (IKK-β) subunit. By targeting IKK-β, this compound effectively blocks the canonical nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis. These characteristics make this compound a valuable tool for researchers studying the intricate roles of the NF-κB pathway in various cellular processes and disease models.

This document provides detailed protocols for the preparation and application of this compound in common cell culture experiments, including the assessment of NF-κB pathway inhibition and the evaluation of its effects on cell viability and proliferation.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB signaling cascade is initiated by various stimuli, such as inflammatory cytokines (e.g., TNFα, IL-1), leading to the activation of the IKK complex. This complex, composed of IKK-α, IKK-β, and the regulatory subunit NEMO (IKK-γ), phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (typically p65/p50), allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription.

This compound selectively inhibits the kinase activity of IKK-β, preventing the phosphorylation of IκBα. This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby inhibiting the nuclear translocation of NF-κB and the subsequent expression of its target genes.

Quantitative Data

The inhibitory activity of this compound has been characterized against various kinases and in cellular assays. The following table summarizes key quantitative data for easy comparison.

| Target/Assay | Cell Line | IC₅₀ Value | Reference |

| Biochemical Assays | |||

| IKK-β | - | 8.5 nM | |

| IKK-α | - | 250 nM | |

| IKK-3 | - | > 20 µM | |

| Syk | - | > 20 µM | |

| MAPKKK4 | - | > 20 µM | |

| Cellular Assays | |||

| NF-κB Inhibition | A549 | 40 nM | [1] |

| Cell Growth Inhibition | Tax-active T-cell lines | 3.1 ± 1.3 µM | [1] |

| Cell Growth Inhibition | Tax-inactive T-cell lines | 10.7 ± 1.7 µM | [1] |

| Cell Growth Inhibition | Jurkat | 23.6 µM | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Materials:

-

This compound Hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 20 mM), calculate the required mass of this compound Hydrochloride powder and the volume of DMSO.[1]

-

Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Assessing NF-κB Nuclear Translocation by Immunofluorescence

This protocol details the use of immunofluorescence microscopy to visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

Cells cultured on sterile glass coverslips in a multi-well plate

-

Complete cell culture medium

-

This compound stock solution

-

NF-κB activating agent (e.g., TNFα, IL-1)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Protocol:

-

Cell Seeding: Seed cells at an appropriate density on sterile glass coverslips placed in the wells of a multi-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).[2]

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNFα) for 30 minutes.[3]

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells three times with PBS and then counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto glass slides using mounting medium, and visualize using a fluorescence microscope. In untreated, stimulated cells, the p65 signal will be predominantly nuclear. In this compound-treated, stimulated cells, the p65 signal should remain cytoplasmic.

Protocol for Cell Viability and Proliferation Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cells cultured in a 96-well plate

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for 15 minutes at room temperature with gentle shaking to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The results can be used to determine the IC₅₀ value of this compound for cell growth inhibition.

Concluding Remarks

This compound is a powerful research tool for investigating the NF-κB signaling pathway. The protocols outlined in these application notes provide a framework for utilizing this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and meaningful results. As with any chemical inhibitor, it is essential to include appropriate controls in all experiments to validate the observed effects.

References

- 1. Inhibition of the NFκB pathway on HA-BrC cells [bio-protocol.org]

- 2. The IκB Kinase Inhibitor this compound Targets the STAT3 Signaling Pathway in Human Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The IκB kinase inhibitor this compound strongly attenuates TGFβ1‐induced myofibroblast formation and collagen synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ACHP in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHP (2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile) is a potent and selective inhibitor of IκB kinase (IKK), particularly targeting the IKKβ and IKKα subunits. By inhibiting the IKK complex, this compound effectively blocks the activation of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1][2][3] Recent studies have also revealed its inhibitory effects on the STAT3 signaling pathway, another key player in cancer progression.[4][5][6] These dual inhibitory activities make this compound a valuable tool for in vitro research in oncology, inflammation, and fibrosis.

These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in in vitro studies, including cell viability assays, pathway analysis, and quantitative data on its biological activity.

Biological Activity and Quantitative Data

This compound has been demonstrated to exhibit potent inhibitory activity against IKKβ and IKKα, leading to downstream effects on cell viability and signaling pathways in various cell lines. The following tables summarize the reported quantitative data for this compound's in vitro activity.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity Notes |

| IKKβ | 8.5 | Highly selective over IKK3, Syk, and MKK4 (IC50 > 20,000 nM) |

| IKKα | 250 | Moderately potent inhibition |

Table 2: Cellular Activity of this compound in Different Cell Lines

| Cell Line | Assay Type | Parameter | Value | Notes |

| A549 (NSCLC) | Cellular Activity | IC50 | 40 nM | Inhibition of NF-κB-dependent reporter gene activation |

| U266 (Multiple Myeloma) | Cell Growth | IC50 | 18.3 µM | |

| NCU-MM-2 (Multiple Myeloma) | Cell Growth | IC50 | 27.6 µM | |

| ILKM2 (Multiple Myeloma) | Cell Growth | IC50 | 34.6 µM | |

| BJAB (B cell lymphoma) | Cell Growth | IC50 | 17.6 µM | |

| A549 (NSCLC) | Cell Viability (MTT) | % Viability | Significant decrease at 10 µM | After 24h treatment |

| H1299 (NSCLC) | Cell Viability (MTT) | % Viability | Significant decrease at 10 µM | After 24h treatment |

| HEL 299 (Lung Fibroblast) | Cell Viability (MTT) | % Viability | No significant effect | After 24h treatment |

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the inhibition of the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway

This compound inhibits the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the NF-κB (p65/p50) dimer, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.[1][2][7]

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

STAT3 Signaling Pathway

This compound has been shown to inhibit the phosphorylation of STAT3 at Tyr705 in non-small cell lung carcinoma (NSCLC) cells.[4][5][6] This inhibition is associated with the suppression of upstream kinases such as JAK1, JAK2, and Src. The inhibition of STAT3 phosphorylation prevents its dimerization and nuclear translocation, leading to the downregulation of STAT3 target genes involved in cell proliferation and survival.[4][5][6]

Caption: this compound inhibits upstream kinases, preventing STAT3 phosphorylation.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of adherent cell lines.

Materials:

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins like IκBα, p65, and STAT3.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total protein or a loading control (e.g., β-actin) to ensure equal protein loading.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is used to assess the DNA binding activity of NF-κB or STAT3.

Materials:

-

This compound

-

Nuclear extraction buffer

-

Biotin- or radiolabeled DNA probe containing the consensus binding site for NF-κB or STAT3

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

Detection system (chemiluminescence or autoradiography)

Protocol:

-

Nuclear Extract Preparation: Treat cells with this compound and prepare nuclear extracts.

-

Binding Reaction: Incubate the nuclear extracts with the labeled DNA probe in the presence of poly(dI-dC) and binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Detection: Transfer the complexes to a membrane and detect the labeled probe using an appropriate detection system.

Conclusion

This compound is a versatile and potent inhibitor of the NF-κB and STAT3 signaling pathways, making it a valuable research tool for in vitro studies in various fields. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate the biological effects of this compound in their specific models. Careful optimization of experimental conditions, such as cell type, this compound concentration, and treatment duration, is recommended to achieve robust and reproducible results.

References

- 1. The IκB kinase inhibitor this compound strongly attenuates TGFβ1‐induced myofibroblast formation and collagen synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibition of NFâ²B pathway | BioRender Science Templates [biorender.com]

- 3. This compound | IκB Kinase | Tocris Bioscience [tocris.com]

- 4. mdpi.com [mdpi.com]

- 5. The IκB Kinase Inhibitor this compound Targets the STAT3 Signaling Pathway in Human Non-Small Cell Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. aacrjournals.org [aacrjournals.org]

Applications of ACHP in Fibrosis Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, and kidneys. A key cellular mediator of fibrosis is the myofibroblast, which is differentiated from resident fibroblasts and other cell types upon activation by pro-fibrotic stimuli, most notably Transforming Growth Factor-beta 1 (TGF-β1). The emergence of myofibroblasts leads to elevated deposition of ECM components, particularly collagen type I, disrupting normal tissue architecture and function.

ACHP (2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile) is a selective inhibitor of the IκB kinase (IKK) complex, a critical component of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a pivotal regulator of inflammatory responses, which are often upstream of fibrotic processes. By inhibiting IKK, this compound effectively blocks the activation of NF-κB, thereby presenting a promising therapeutic strategy for attenuating fibrosis.[1][2] Recent research has demonstrated the potent anti-fibrotic properties of this compound in in vitro models of fibrosis, primarily through the suppression of TGF-β1-induced myofibroblast differentiation and subsequent collagen synthesis.[1][2]

This document provides detailed application notes and protocols for the use of this compound in in vitro fibrosis research models. It includes a summary of its mechanism of action, quantitative data on its efficacy, and step-by-step experimental protocols.

Mechanism of Action

This compound exerts its anti-fibrotic effects by targeting the IKK/NF-κB signaling pathway, which crosstalks with the pro-fibrotic TGF-β1 signaling cascade.

Signaling Pathway of this compound in Inhibiting TGF-β1-Induced Fibrosis

References

Application Notes and Protocols for Studying Chemoresistance in Cancer Cells Using ACHP

Application Notes: Investigating Chemoresistance with the STAT3 Inhibitor ACHP

Introduction:

Chemoresistance remains a significant hurdle in the effective treatment of cancer. Cancer cells can develop resistance to a wide range of chemotherapeutic agents through various molecular mechanisms, often involving the dysregulation of key signaling pathways. One such critical pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is frequently observed in many human cancers and is associated with tumor progression, metastasis, and resistance to apoptosis.[1][2]

2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile (this compound) is a potent inhibitor of the STAT3 signaling pathway.[1] It exerts its effects by suppressing the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a critical step for its activation.[1] this compound has been shown to inhibit the constitutive activation of upstream kinases such as JAK1, JAK2, and Src, leading to the decreased nuclear translocation of STAT3 and downregulation of its target genes.[1][2] These target genes include key regulators of apoptosis and cell survival, such as Bcl-2, Bcl-xL, and survivin.[1][2]

Given the established role of the STAT3 pathway in mediating chemoresistance, this compound presents itself as a valuable tool for researchers and drug development professionals to:

-

Investigate the role of STAT3 signaling in the development of resistance to specific chemotherapeutic agents.

-

Evaluate the potential of STAT3 inhibition to sensitize chemoresistant cancer cells to conventional therapies.

-

Screen for synergistic effects when combined with standard-of-care chemotherapy drugs.

-

Elucidate the downstream molecular changes following STAT3 inhibition in the context of chemoresistance.

Mechanism of Action in Chemoresistance:

The STAT3 signaling pathway contributes to chemoresistance through several mechanisms:

-

Upregulation of Anti-Apoptotic Proteins: Activated STAT3 promotes the transcription of anti-apoptotic genes like Bcl-2 and Bcl-xL, which counteract the apoptosis-inducing effects of many chemotherapeutic drugs.[1][2]

-

Promotion of Cell Proliferation and Survival: STAT3 signaling can drive the expression of genes that promote cell cycle progression and survival, allowing cancer cells to withstand the cytotoxic stress induced by chemotherapy.

-

Induction of Drug Efflux Pumps: In some cancers, STAT3 has been implicated in the regulation of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.

-

Modulation of the Tumor Microenvironment: STAT3 can influence the secretion of cytokines and growth factors that create a supportive microenvironment for tumor cell survival and resistance.

By inhibiting STAT3 activation, this compound can potentially reverse these resistance mechanisms, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents such as cisplatin and paclitaxel.

Data Presentation: Efficacy of STAT3 Inhibition in Chemoresistant Cancer Cells

The following tables summarize quantitative data from studies investigating the role of the STAT3 pathway in chemoresistance. While direct studies combining this compound with chemotherapeutics are limited, these data from other STAT3 inhibition strategies illustrate the potential of this approach.

Table 1: Effect of STAT3 Inhibition on Cisplatin Sensitivity

| Cell Line | Cancer Type | Method of STAT3 Inhibition | Effect on Cisplatin IC50 | Reference |

| SKOV-3 | Ovarian Cancer | STAT3 siRNA | Sensitization to cisplatin | [1] |

| A2780cis | Ovarian Cancer | STAT3 inhibitor (WP1066) | Reversal of cisplatin resistance | N/A |

| HCT116 | Colon Cancer | STAT3 shRNA | Increased cisplatin-induced apoptosis | N/A |

Table 2: Effect of STAT3 Inhibition on Paclitaxel Sensitivity

| Cell Line | Cancer Type | Method of STAT3 Inhibition | Effect on Paclitaxel IC50 | Reference |

| PC14PE6/AS2 | Lung Cancer | Dominant-negative STAT3 | Increased sensitivity to paclitaxel | [3] |

| SKOV3-TR | Ovarian Cancer | STAT3 siRNA | Significant decrease in paclitaxel resistance | [4] |

| MDA-MB-231 | Breast Cancer | STAT3 inhibitor (JSI-124) | Enhanced paclitaxel-induced apoptosis | N/A |

Mandatory Visualizations

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound and/or a chemotherapeutic agent on the viability of cancer cells.

Materials:

-

Chemoresistant and parental cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Chemotherapeutic agent (e.g., cisplatin)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combination in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and solvent-treated wells as controls.

-

Incubation: Incubate the plates for 24-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment.

Apoptosis Assay (TUNEL Assay)

This protocol detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

TUNEL assay kit (commercially available)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with this compound and/or the chemotherapeutic agent as described for the viability assay.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 20-30 minutes at room temperature.

-